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The drimane skeleton is built from a universal C15 precursor, farnesyl diphosphate (FPP). The bacterial

pathway involves a core set of enzymes that cyclize FPP and subsequently modify the drimane core.
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The core drimane sesquiterpenoid biosynthesis pathway in S. clavuligerus.
Quantitative Data on Key Enzymes in the cav BGC
. Enzyme Class / Catalytic Function / Role in DMT
Gene Protein Name . . .
Function Biosynthesis
cavC Drimenyl Diphosphate Class Il Terpene Cyclizes FPP into drimenyl diphosphate
Synthase (DMS) Cyclase [1].
cavB Nudix Hydrolase Hydrolase Removes the diphosphate group from

drimenyl diphosphate to yield drimenol

[1].
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. Enzyme Class / Catalytic Function /| Role in DMT
Gene Protein Name ) ] )
Function Biosynthesis
cavA Cytochrome P450 Oxidoreductase Hydroxylates drimenol at C-3 and C-2
Monooxygenase positions, and further oxidizes C-3 to a
ketone [1].
cavF - Class | Terpene Putative role; exact function in DMT
Cyclase biosynthesis not yet fully characterized
[1].
cavE, Cytochrome P450 Oxidoreductase Putative role; exact function in DMT
cavG Monooxygenases biosynthesis not yet fully characterized

[1].

The CavA P450 exhibits notable substrate promiscuity, also accepting other drimane analogs like albicanol

(5) and drim-8-ene-11-ol (6) as substrates, leading to hydroxylated derivatives [1].

Experimental Protocols for Pathway Elucidation

The discovery of the bacterial DMT pathway used a combination of genomics, metabolic engineering, and

analytical chemistry.

Gene Cluster Identification and In Silico Analysis

e Genome Mining: The EFI-genome neighborhood tool (EFI-GNT) and BLAST analysis were used to
identify a terpene cyclase (sclav _p0068, later cavC) in S. clavuligerus with 50% sequence similarity
to a known DMS (SsDMS) [1].

¢ Cluster Definition: The surrounding genomic region was analyzed, identifying a conserved Nudix
hydrolase (cavB) upstream and several P450 genes (cavA, E, G) nearby, defining the cav BGC

[1].

Heterologous Expression and Functional Validation
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e Cyclase Activity (cavC): The cavC gene was cloned into a pETDuet-1 vector and expressed in an
engineered E. coli strain capable of producing high levels of FPP. Metabolite extraction and HPLC
analysis of the culture compared to a control strain confirmed the production of drimenol, validating
CavC's function [1].

e Oxidation Activity (cavA): The function of the P450 CavA was tested through gene knockout and
heterologous expression [1].

o Knockout: Inactivation of cavA in the native S. clavuligerus host led to the accumulation of
drimenol (1) and the absence of hydroxylated compounds 2, 3, and 4, proving its necessity for
these modifications.

o Heterologous Co-expression: Co-expressing cavA with the drimane-producing genes in E.
coli resulted in the conversion of drimenol into the oxidized products, directly confirming its
catalytic role.

Compound Isolation and Structural Elucidation

e Fermentation & Extraction: S. clavuligerus was cultured in two different terpone-favored media
(XTM and YMS). The culture extracts were prepared to analyze and isolate the metabolites [1].

e Purification & NMR: Compounds were purified using chromatographic techniques (e.g., HPLC).
Their structures were determined by comparing 1H and 13C NMR data with literature values [1].

Discussion and Key Findings

¢ Novelty of Bacterial DMTs: This research marked the first discovery of natural DMTs (2, 3, 4) in
bacteria, specifically in S. clavuligerus [1].

¢ Unique P450 Regioselectivity: The study revealed that the bacterial P450 CavA hydroxylates the
A ring of drimenol, a distinct activity compared to most previously identified fungal and plant P450s
that primarily modify the B ring [1].

e Culture Condition Dependence: Metabolite production was strongly influenced by the culture
medium, with YMS medium proving more conducive for producing compound 3 [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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